molecular formula C8H14F3N B2688536 (r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine CAS No. 75703-11-6

(r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine

Cat. No.: B2688536
CAS No.: 75703-11-6
M. Wt: 181.202
InChI Key: HTJYTQSIEXSPGU-SSDOTTSWSA-N
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Description

®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine: is an organic compound that features a cyclohexyl group attached to a trifluoromethylated ethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine typically begins with cyclohexylamine and trifluoroacetaldehyde.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products:

    Oxidation Products: Amides, nitriles.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted ethanamine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Industry:

    Material Science: It can be used in the synthesis of advanced materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine may interact with specific enzymes, altering their activity and leading to desired biochemical effects.

    Receptor Binding: The compound can bind to certain receptors, modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

    1-Cyclohexyl-2,2,2-trifluoroethan-1-amine: Lacks the ®-configuration, which may affect its biological activity.

    Cyclohexylamine: Similar structure but without the trifluoromethyl group, leading to different chemical properties.

    Trifluoroethanamine: Lacks the cyclohexyl group, resulting in different reactivity and applications.

Uniqueness:

    Chirality: The ®-configuration imparts specific stereochemical properties that can influence the compound’s interaction with biological targets.

    Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications.

Properties

IUPAC Name

(1R)-1-cyclohexyl-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJYTQSIEXSPGU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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